Nateglinide - 105816-06-6

Nateglinide

Catalog Number: EVT-1174380
CAS Number: 105816-06-6
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nateglinide is a D-phenylalanine derivative [, , ] classified as a meglitinide analogue, a class of non-sulfonylurea insulin secretagogues [, , , , , ]. Unlike sulfonylureas, Nateglinide lacks both sulfonylurea and benzamido moieties in its structure []. It plays a crucial role in scientific research as a tool to investigate insulin secretion pathways, particularly those involved in the early phase of insulin release. Nateglinide is known for its rapid onset and short duration of action [, , , , ].

Mechanism of Action

Nateglinide stimulates insulin secretion by acting as a pancreatic β-cell-selective, K(ATP) potassium channel blocker [, ]. It binds rapidly, but with low affinity, to the sulfonylurea receptor 1 (SUR1) [, ]. The rapid association and dissociation of Nateglinide from the SUR1 receptor is responsible for its quick "fast on-fast off" effect []. This results in a rapid onset and short duration of action, leading to efficient control of postprandial hyperglycemia [, , , ]. Unlike sulfonylureas, Nateglinide preferentially stimulates acute-phase insulin release, which more effectively controls postprandial glucose spikes and excursions [].

Physical and Chemical Properties Analysis

Nateglinide is a poorly soluble drug, categorized as a Biopharmaceutics Classification System (BCS) class II drug [, ]. The enantiomers of Nateglinide can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase []. Nateglinide is rapidly eliminated from the body, with a plasma half-life (t1/2) of approximately 1.4 hours []. Its renal clearance is approximately 20.7 ml/min, primarily due to active tubular secretion []. Nateglinide exhibits dose proportionality in terms of both area under the curve (AUC) and maximum plasma concentration (Cmax), with tmax and t1/2 being dose-independent [].

Applications

In vitro Studies:

  • Nateglinide’s interactions with the K(ATP) channel and SUR1 receptor can be studied in vitro using membrane preparations from RIN-m5F cells and HEK-293 cells expressing recombinant human SUR1 [].
  • The effects of Nateglinide on GLP-1 release can be investigated in vitro using human intestinal L cell lines, such as NCI-H716 [].

In vivo Studies:

  • The pharmacokinetics and pharmacodynamics of Nateglinide can be investigated in animal models, such as beagle dogs and Goto-Kakizaki (GK) rats [, , ].
  • The effects of Nateglinide on postprandial glucose control and lipid metabolism can be evaluated in clinical trials involving patients with type 2 diabetes [, , , ].

Dissolution Enhancement:

  • Various techniques are being explored to enhance the dissolution rate of Nateglinide, including co-amorphous combinations with Metformin hydrochloride [], dry co-grinding with meglumine [], and inclusion complexes with hydroxypropyl-β-cyclodextrin (HPCD) [].

Drug Interaction Studies:

  • Studies have investigated the potential for drug interactions between Nateglinide and various other medications, including warfarin, diclofenac, rifampicin, gemfibrozil, itraconazole, and acenocoumarol [, , , , , ].

Formulation Development:

  • Research efforts are focused on developing controlled-release formulations of Nateglinide, such as dry coated tablets containing an erosion matrix for sustained release [, ]. This aims to improve patient compliance by reducing dosing frequency and achieving better control of both postprandial and fasting blood glucose levels [, , ].
Future Directions
  • Development of novel formulations: Continued research is needed to create improved formulations of Nateglinide, focusing on sustained-release systems to enhance patient compliance and provide more convenient dosing regimens. [, , ]
  • Elucidating the mechanism of GLP-1 release: Further investigation is required to understand the precise mechanism by which Nateglinide stimulates GLP-1 release from intestinal L cells. Identifying the novel target involved in this process, such as transient receptor potential channels, could open new avenues for diabetes treatment. []
  • Personalized medicine: Exploring the impact of genetic polymorphisms on the pharmacokinetics of Nateglinide, particularly concerning the SLCO1B1 gene, will be critical for tailoring treatment strategies to individual patients. []
  • Investigating the long-term benefits: Conducting long-term clinical trials to evaluate the long-term efficacy and safety of Nateglinide, especially its potential cardioprotective effects, will provide valuable insights for its use in managing type 2 diabetes. []

Properties

CAS Number

105816-06-6

Product Name

Nateglinide

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Solubility

Practically insoluble

Synonyms

A 4166
A-4166
A4166
AY 4166
AY-4166
AY4166
DJN 608
Fastic
N-((4-isopropylcyclohexyl)carbonyl)phenylalanine
nate-glinide
nateglinide
nateglinide, (cis,D-Phe)-isomer
nateglinide, (D-Phe)-isomer
senaglinide
Starlix
Starsis

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.